2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone is a compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the imidazo[4,5-b]pyridine moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone typically involves multiple steps. One common synthetic route starts with the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then reacted with a series of halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .
Chemical Reactions Analysis
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, the compound can bind to DNA and interfere with its replication and transcription .
Comparison with Similar Compounds
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but with a methyl group instead of the phenylethanone moiety.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound lacks the sulfanyl group and has different reactivity and biological properties.
2-Phenyl-1H-imidazo[4,5-b]pyridine:
The unique combination of the bromine atom, imidazo[4,5-b]pyridine moiety, and sulfanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
93752-21-7 |
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Molecular Formula |
C14H10BrN3OS |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C14H10BrN3OS/c15-10-6-11-13(16-7-10)18-14(17-11)20-8-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
InChI Key |
LHUSKOINAOMLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
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